2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
Overview
Description
“2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Comprehensive Analysis of 2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one Applications
Pharmaceutical Synthesis Intermediary: This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the production of medications such as fenpiverinium bromide, cloperastine, and pitofenone, which have applications in treating conditions like gastrointestinal disorders and cough suppression .
Organic Chemistry Research: Due to its versatile nature, this compound is used extensively in organic chemistry research. It provides a basis for studying reaction mechanisms and developing new synthetic methodologies, which can be applied to create more complex organic molecules.
Inhibition of Sickle-cell Hemoglobin: The compound has been utilized in research focused on sickle-cell anemia. Specifically, derivatives of this compound have shown potential in inhibiting sickle-cell hemoglobin, which could lead to new treatments for this genetic disorder .
Medicinal Chemistry Building Block: As a piperidine derivative, it represents a crucial building block in medicinal chemistry. Piperidine structures are found in many drugs, and this compound’s flexibility makes it valuable for constructing new drug molecules with potential therapeutic effects .
Selective Reactions: The compound’s reactivity allows for selective reactions that are important in synthesizing specific pharmaceuticals.
Broad Substrate Scope: Its broad substrate scope means it can react with a wide range of other chemical entities. This property is essential for creating diverse libraries of compounds for drug discovery and other scientific applications .
Heterocyclic Chemistry Studies: Heterocyclic compounds like this one are fundamental in the development of new drugs and materials. Research into its properties can lead to advancements in heterocyclic chemistry, which is a cornerstone of pharmaceutical science .
Advanced Material Synthesis: The compound may also find applications in the synthesis of advanced materials. Its chemical properties could be harnessed to create novel materials with unique physical or chemical characteristics for various industrial applications.
ChemicalBook MDPI SMolecule
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would likely result in changes at the molecular level, affecting the function of the target cells or proteins.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can affect multiple biochemical pathways and have downstream effects on cellular functions.
Result of Action
As a piperidine derivative, this compound is likely to have significant effects at the molecular and cellular levels, given the widespread use of piperidine derivatives in the pharmaceutical industry .
properties
IUPAC Name |
2-chloro-1-[2-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-7(11)10(14)12-6-4-3-5-9(12)8(2)13/h7-9,13H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCVYZOGROSTSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)C(C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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